2,2,2-Trifluoroethyl benzenesulfonate

Description

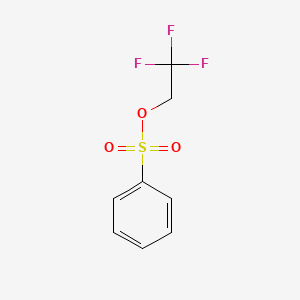

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoroethyl benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3S/c9-8(10,11)6-14-15(12,13)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRHGSTXPVUNBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304593 | |

| Record name | 2,2,2-trifluoroethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339-48-0 | |

| Record name | NSC166422 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trifluoroethyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,2,2 Trifluoroethyl Benzenesulfonate

Conventional Synthetic Pathways

Conventional methods for synthesizing 2,2,2-trifluoroethyl benzenesulfonate (B1194179) predominantly rely on the esterification of 2,2,2-trifluoroethanol (B45653) with a benzenesulfonyl chloride derivative. This reaction is a cornerstone of sulfonate ester formation and can be effectively controlled through the strategic selection of reagents and reaction conditions.

Esterification of 2,2,2-Trifluoroethanol with Benzenesulfonyl Chloride Derivatives

The most common laboratory-scale synthesis of 2,2,2-trifluoroethyl benzenesulfonate involves the reaction of 2,2,2-trifluoroethanol with benzenesulfonyl chloride in the presence of a base. A closely related and well-documented procedure is the synthesis of 2,2,2-trifluoroethyl 4-methylbenzenesulfonate (B104242) (tosylate), which provides a reliable template for the synthesis of the benzenesulfonate analogue. nih.govresearchgate.net

In a typical procedure, 2,2,2-trifluoroethanol is dissolved in a suitable organic solvent, such as dichloromethane. nih.gov An organic base, commonly triethylamine (B128534) or pyridine (B92270), is added to the solution to act as a scavenger for the hydrochloric acid that is generated during the reaction. The mixture is then cooled, typically to 0 °C, before the dropwise addition of benzenesulfonyl chloride. The reaction is stirred at a low temperature for a period before being allowed to warm to room temperature, where it continues to react to completion. nih.gov

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed with brine and dried over an anhydrous salt like sodium sulfate. nih.gov The crude product is then purified, often by flash chromatography on silica (B1680970) gel, to yield the pure this compound. nih.gov A high yield of the analogous tosylate (96%) has been reported using this methodology, suggesting a similarly efficient synthesis for the benzenesulfonate. nih.gov

Strategic Selection of Reaction Solvents and Ancillary Reagents (e.g., Bases)

The choice of solvent and base is critical for the successful synthesis of this compound. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Dichloromethane is a frequently used solvent due to its inertness and ability to dissolve both the alcohol and the sulfonyl chloride. nih.gov Other aprotic solvents could also be employed.

The base plays a crucial role in neutralizing the hydrogen chloride byproduct, which can otherwise lead to side reactions and a decrease in yield. Tertiary amines such as triethylamine and pyridine are commonly used for this purpose. nih.govbldpharm.com The selection of the base can influence the reaction rate and the ease of purification. For instance, the resulting triethylammonium (B8662869) chloride or pyridinium (B92312) chloride salts are typically removed by aqueous washing. The basicity of the amine should be sufficient to effectively scavenge the acid without promoting unwanted side reactions.

Interactive Table: Reagents and Conditions for the Synthesis of 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (A Representative Analog)

| Reactant/Reagent | Molar Ratio (relative to alcohol) | Role | Typical Solvent | Typical Base | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |

| 2,2,2-Trifluoroethanol | 1.0 | Starting Material | Dichloromethane | Triethylamine | 0 to Room Temp. | Several hours | 96 | nih.gov |

| Tosyl Chloride | 1.25 | Esterifying Agent | Dichloromethane | Triethylamine | 0 to Room Temp. | Several hours | 96 | nih.gov |

| Triethylamine | 3.6 | Base/Acid Scavenger | Dichloromethane | - | 0 to Room Temp. | Several hours | 96 | nih.gov |

This table is based on the synthesis of a close analog and serves as a guide for the synthesis of this compound.

Scalable and Sustainable Synthesis Approaches

With increasing emphasis on green chemistry and process efficiency, the development of scalable and sustainable methods for the synthesis of this compound is of paramount importance. These approaches aim to minimize environmental impact, reduce waste, and enhance safety and economic viability for industrial-scale production.

Development of Environmentally Conscious Production Protocols

Efforts to develop more environmentally friendly protocols for sulfonate ester synthesis focus on several key areas. One approach is the use of greener solvents. For instance, research has demonstrated the feasibility of conducting sulfonamide synthesis, a related reaction, in water, thereby avoiding the use of volatile organic compounds. biosynth.com This methodology often involves dynamic pH control and can lead to high yields and simplified product isolation. biosynth.com The applicability of such aqueous systems to the synthesis of this compound warrants investigation.

Another avenue for sustainable synthesis is the use of alternative activation methods. Ultrasound-assisted synthesis has been reported for the preparation of aryl sulfonates, offering a metal-free and rapid method that can be performed at ambient temperature. nih.gov This technique can significantly reduce reaction times and energy consumption.

Furthermore, the development of catalytic systems can reduce the need for stoichiometric reagents. While the conventional method uses a stoichiometric amount of base, catalytic approaches could offer a more atom-economical route. For example, iodine has been used as a catalyst for the synthesis of aryl sulfonates under mild conditions. nih.gov

Process Optimization for Industrial and Large-Scale Applications

For industrial and large-scale applications, process optimization is crucial to ensure efficiency, safety, and cost-effectiveness. A detailed kinetic and mechanistic understanding of sulfonate ester formation is essential for designing robust and well-controlled processes. acs.orgenovatia.com Studies have shown that extreme conditions, such as high concentrations of both sulfonic acid and alcohol with minimal water, are often required for significant sulfonate ester formation. acs.orgenovatia.com

Continuous flow chemistry offers significant advantages for the scalable synthesis of sulfonate esters and their precursors. chemicalbook.compqri.orglibretexts.org Continuous flow reactors provide enhanced heat and mass transfer, leading to better reaction control, improved safety, and potentially higher yields and purity. pqri.org The synthesis of sulfonyl chlorides and sulfonamides has been successfully demonstrated in continuous flow systems, suggesting that this technology could be readily adapted for the production of this compound. chemicalbook.comlibretexts.org This approach allows for the safe handling of reactive intermediates and can be automated for consistent production.

Another scalable approach described in the patent literature involves the reaction of boron esters with sulfonic acid. google.com This method can produce sulfonate esters in high yields and may be suitable for industrial production. The process involves the initial formation of a boron ester from the alcohol, which is then reacted with the sulfonic acid.

The optimization of reaction parameters such as temperature, reaction time, and molar ratios of reactants is also a key aspect of scaling up the synthesis. google.com Design of experiments (DoE) can be a powerful tool for systematically optimizing these parameters to maximize yield and minimize impurities.

Reactivity Profiles and Mechanistic Investigations of 2,2,2 Trifluoroethyl Benzenesulfonate

Radical-Mediated Transformations

In addition to ionic pathways, the 2,2,2-trifluoroethyl moiety can participate in radical reactions. These transformations offer alternative methods for forming carbon-carbon and carbon-heteroatom bonds.

The 2,2,2-trifluoroethyl radical (•CH2CF3) can be generated under specific conditions, often involving radical initiators or photolysis. While the direct formation from 2,2,2-trifluoroethyl benzenesulfonate (B1194179) is less common, analogous reactions with 2,2,2-trifluoroethyl halides are well-documented. For example, the reaction of 2,2,2-trifluoroethyl halides with thiolate ions can proceed through an SRN1 (substitution, radical-nucleophilic, unimolecular) mechanism. acs.org This pathway involves the formation of a radical anion intermediate, which then fragments to produce the 2,2,2-trifluoroethyl radical and a halide anion. A similar radical pathway has been noted for S-trifluoroethylation reactions with CF3CH2I, which can be induced by UV light. elte.hu

Once formed, the 2,2,2-trifluoroethyl radical is a reactive intermediate that can participate in a variety of transformations. Like other alkyl radicals, it can add to double and triple bonds, enabling the fluoroalkylation of unsaturated compounds. acs.org Radical addition reactions are a powerful tool in organic synthesis for constructing complex molecular frameworks. nih.gov The introduction of the trifluoroethyl group via a radical pathway can be advantageous, particularly in cases where nucleophilic substitution is inefficient.

Radical Addition Reactions to Unsaturated Substrates

The generation of a 2,2,2-trifluoroethyl radical from precursors for subsequent addition to unsaturated systems is a key strategy in introducing the trifluoroethyl moiety. While direct radical generation from 2,2,2-trifluoroethyl benzenesulfonate is less commonly detailed, related precursors like 1,1,1-trifluoro-2-iodoethane (B141898) (CF₃CH₂I) are frequently used in metal-catalyzed or light-induced reactions that proceed via a radical mechanism. For instance, copper-catalyzed hydrodifluoroalkylation and other similar transformations often propose the formation of a fluoroalkyl radical which then adds to an alkene or alkyne. nih.govbeilstein-journals.org In a visible-light-induced, copper-catalyzed atom transfer radical addition (ATRA), fluoroalkylsulfonyl chlorides react with electron-deficient alkenes, showcasing a pathway for fluoroalkyl radical addition. researchgate.net These systems provide a model for how a 2,2,2-trifluoroethyl radical, if generated from the benzenesulfonate ester, would likely react with unsaturated substrates. The reaction would involve the homolytic cleavage of the C-O bond to form the trifluoroethyl radical, which then adds across a double or triple bond, followed by a hydrogen atom transfer or other termination step to yield the final product.

Hydrogen Abstraction and Intermolecular Coupling Reactions

Hydrogen abstraction by a highly reactive radical followed by intermolecular coupling represents a powerful C-H functionalization strategy. The direct and selective coupling of C(sp²)-H bonds in benzenes with C(sp³)-H bonds in aliphatic hydrocarbons is a significant challenge but has been achieved under specific catalytic conditions. nih.gov One proposed mechanism involves an active radical species abstracting a hydrogen atom from an aliphatic C-H bond, creating a carbon-centered radical. nih.gov This radical can then be oxidized to a carbocation, which subsequently engages in a Friedel-Crafts-type reaction with an aromatic partner. nih.gov Kinetic isotope effect experiments have confirmed that hydrogen atom abstraction is often the rate-determining step in such cross-couplings. nih.gov

In the context of this compound, a hypothetical reaction could involve the generation of a trifluoroethyl radical. This radical could then abstract a hydrogen atom from a suitable donor, or more synthetically useful, participate in intermolecular coupling reactions. For example, radical trifluoroethylation self-coupling reactions have been observed under controlled conditions. researchgate.net

Transition Metal-Catalyzed Functionalizations

Copper catalysis is a versatile tool for forming carbon-fluorine and carbon-carbon bonds. While direct use of this compound as a substrate is not extensively documented, copper-catalyzed reactions with other trifluoroethyl precursors are common and informative. A notable example is the copper-catalyzed synthesis of trifluoroethylarenes from benzylic bromodifluoroacetates, which proceeds via a decarboxylative trifluoromethylation. ku.edu This method is effective for a range of substrates, including electron-deficient and heterocyclic systems. ku.edu

Another relevant protocol involves the copper-catalyzed synthesis of aryl or alkyl 2,2,2-trifluoroethyl selenoethers. nih.gov This reaction uses 1,1,1-trifluoro-2-iodoethane as the trifluoroethyl source in the presence of a CuI/phenanthroline catalyst, demonstrating copper's ability to mediate the formation of bonds to the trifluoroethyl group under mild conditions. nih.gov Furthermore, copper(II) triflate (Cu(OTf)₂) has emerged as a powerful and versatile catalyst for various organic transformations, including multicomponent reactions to form complex heterocyclic systems. beilstein-journals.org Its dual role as a Lewis acid and a redox-active metal catalyst enables a wide range of reactions, often proceeding through radical or ionic pathways. nih.govbeilstein-journals.org

Table 1: Examples of Copper-Catalyzed Trifluoroethylation Reactions

| Trifluoroethyl Source | Substrate Type | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Benzylic Bromodifluoroacetates | Various Aromatics | Copper Catalyst | Trifluoroethylarenes | ku.edu |

| 1,1,1-Trifluoro-2-iodoethane | (Hetero)aryl/Alkyl Halides | CuI/phen | 2,2,2-Trifluoroethyl Selenoethers | nih.gov |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating C-C bonds. The benzenesulfonate group, like the related triflate and tosylate groups, can serve as a leaving group in such reactions. Palladium catalysis enables the conversion of phenolic hydroxy groups into alkyl groups by first converting the phenol (B47542) to an aryl triflate, which then undergoes cross-coupling with a trialkylaluminium reagent. rsc.org

More directly related, the first transition-metal-catalyzed 2,2,2-trifluoroethylation was achieved via a palladium-catalyzed cross-coupling of the readily available 2,2,2-trifluoroethyl iodide (CF₃CH₂I) with organoboronic acids and esters. cas.cn This method allows for the efficient conversion of a wide range of arylboronic acids into the corresponding (trifluoroethyl)arenes under mild conditions, utilizing specific phosphine (B1218219) ligands to facilitate the reaction. cas.cn The success of this methodology has been extended to aryl and heteroaryl boronic acid esters, providing a convenient route to introduce the trifluoroethyl group into diverse molecular scaffolds. nih.govrsc.org The choice of ligand is critical for achieving high yields, as demonstrated by the screening of various monophosphine and bisphosphine ligands. cas.cn

Table 2: Ligand Effects on Palladium-Catalyzed Trifluoroethylation of 4-Tolylboronic Acid

| Ligand | Pd Source | Base | Yield (%) | Reference |

|---|---|---|---|---|

| P(tBu)₃ | [Pd(allyl)Cl]₂ | Cs₂CO₃ | 83 (78) | cas.cn |

| PCy₃ | [Pd(allyl)Cl]₂ | Cs₂CO₃ | 54 | cas.cn |

| SPhos | [Pd(allyl)Cl]₂ | Cs₂CO₃ | 76 | cas.cn |

| XPhos | [Pd(allyl)Cl]₂ | Cs₂CO₃ | 69 | cas.cn |

| dppf | [Pd(allyl)Cl]₂ | Cs₂CO₃ | 25 | cas.cn |

Yields determined by ¹⁹F NMR; yields of isolated products in parentheses.

Beyond copper and palladium, other metals, including main group metals, have been employed to mediate transformations involving fluorinated molecules. nih.gov For instance, zinc-mediated Mannich-type reactions of 2,2,2-trifluorodiazoethane (B1242873) with imines provide access to β-CF₃-amines. researchgate.net Additionally, iron(III) porphyrin complexes have been shown to catalyze the olefination of aldehydes with 2,2,2-trifluorodiazoethane. researchgate.net These examples highlight the diverse reactivity of trifluoroethyl-containing reagents in the presence of various metal mediators, suggesting that this compound could potentially be activated by a range of metal systems for novel transformations. researchgate.net

Electrophilic Reactivity and Aromatic Substitution

The benzenesulfonate group is an electron-withdrawing group, which significantly influences the reactivity of the attached aromatic ring toward electrophilic aromatic substitution (EAS). Similar to a sulfonic acid group (-SO₃H), the sulfonate ester deactivates the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene. youtube.comuomustansiriyah.edu.iq

The deactivating nature arises from the inductive effect of the highly electronegative oxygen and sulfur atoms, which pull electron density away from the ring. This deactivation means that harsher conditions (e.g., higher temperatures or stronger acids) are typically required for substitution to occur. uomustansiriyah.edu.iqlibretexts.org

Furthermore, the sulfonate group is a meta-director. youtube.com When an electrophilic substitution reaction does occur on this compound, the incoming electrophile will preferentially add to the meta position. This directing effect is explained by examining the resonance structures of the carbocation intermediate (the arenium ion) formed during the reaction. Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing sulfonate group, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, making the meta pathway the lower-energy, preferred route. youtube.commasterorganicchemistry.com Therefore, reactions such as nitration or halogenation of this compound would be expected to yield the meta-substituted product.

Perturbations of Aromaticity and Reactivity by the Sulfonate Group

The sulfonate group (-SO₂OR) is a powerful electron-withdrawing group, which significantly influences the aromaticity and reactivity of the benzene ring in this compound. This influence is exerted through a combination of inductive and resonance effects. The high electronegativity of the oxygen and sulfur atoms in the sulfonate group pulls electron density away from the aromatic ring through the sigma bonds, an effect known as a negative inductive effect (-I).

Furthermore, the sulfonate group can participate in resonance, delocalizing the pi electrons of the benzene ring. This delocalization results in a net withdrawal of electron density from the aromatic system, creating partial positive charges at the ortho and para positions. rsc.org This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. researchgate.net The electron-withdrawing nature of the sulfonate group renders the benzene ring electron-poor, thereby reducing its nucleophilicity and slowing down the rate of attack by electrophiles. chemguide.co.uk

Generation of Electrophilic Trifluoroethylating Species from Precursors

This compound serves as a precursor for the generation of electrophilic trifluoroethylating species. The bond between the oxygen atom of the sulfonate and the carbon atom of the trifluoroethyl group is polarized, with the carbon atom being electrophilic. This electrophilicity is further enhanced by the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group.

One of the primary pathways for the generation of a reactive electrophile from this compound is through solvolysis. In a suitable solvent, the benzenesulfonate group can depart as a stable leaving group (benzenesulfonate anion), leading to the formation of a 2,2,2-trifluoroethyl cation or a related electrophilic species. beilstein-journals.org The stability of the benzenesulfonate anion, due to resonance delocalization of the negative charge, facilitates this process.

The general mechanism for solvolysis can be described as follows:

C₆H₅SO₂OCH₂CF₃ + Solv-H → [C₆H₅SO₃⁻] + [Solv-CH₂CF₃]⁺ + H⁺

The resulting trifluoroethylated solvent molecule or the transient trifluoroethyl cation can then react with nucleophiles. The rate of solvolysis and the nature of the intermediates are highly dependent on the solvent's ionizing power and nucleophilicity. beilstein-journals.orgnih.gov Studies on the solvolysis of related arenesulfonate esters, such as benzyl (B1604629) arenesulfonates, have been extensively analyzed using the Grunwald-Winstein equation to quantify these solvent effects. nih.govrsc.org

Regioselectivity in Electrophilic Aromatic Substitution Derivatives (if applicable to the benzenesulfonate ring)

As established, the sulfonate group is a strong deactivating group for electrophilic aromatic substitution (EAS). Should an EAS reaction occur on the benzenesulfonate ring of this compound, the regioselectivity is dictated by the directing effect of the sulfonate group.

Due to the resonance structures that place partial positive charges at the ortho and para positions, these positions are deactivated towards electrophilic attack. rsc.org Consequently, the meta positions are the least deactivated and therefore the most favorable sites for electrophilic substitution. The sulfonate group is thus classified as a meta-director. researchgate.net

For example, in the sulfonation of benzene to form benzenesulfonic acid, any subsequent electrophilic attack on the benzenesulfonic acid ring will predominantly occur at the meta position. rsc.org This principle applies to the benzenesulfonate ring in this compound, meaning any potential electrophilic substitution would yield a meta-substituted derivative.

Rearrangement and Elimination Pathways

Beyond substitution reactions, this compound can undergo rearrangement and elimination reactions, influenced by the reaction conditions and the structure of the substrate.

Rearrangement Pathways:

Carbocation rearrangements can occur if a carbocation intermediate is formed during a reaction, such as in an Sₙ1-type solvolysis. youtube.com The highly unstable primary 2,2,2-trifluoroethyl cation that could be formed upon the departure of the benzenesulfonate leaving group would be prone to rearrangement to a more stable species if a suitable migrating group (like a hydride or alkyl group from an adjacent carbon) were present in a more complex substrate. youtube.com However, for the simple 2,2,2-trifluoroethyl group, such rearrangements are not intrinsic.

Elimination Pathways:

Elimination reactions are a significant pathway for this compound, particularly in the presence of a base. The reaction can proceed through various mechanisms, including E1, E2, and E1cB. libretexts.orgopenochem.org The choice of mechanism depends on factors such as the strength of the base, the solvent, and the temperature. chemguide.co.uk

Given the strong electron-withdrawing effect of the trifluoromethyl group, the hydrogens on the adjacent carbon (the β-hydrogens) are acidified, making them susceptible to abstraction by a base. This facilitates elimination reactions. A plausible elimination pathway is an E2 (bimolecular elimination) reaction, where a base abstracts a proton from the carbon adjacent to the oxygen, and the benzenesulfonate leaving group departs simultaneously, forming 1,1-difluoroethene.

A study on the reaction of alkyl 2,2,2-trifluoroethanesulfonates (tresylates), which are structurally analogous to this compound, with aqueous base showed that the reaction proceeds via an (E1cB)rev mechanism. This involves the loss of hydrogen fluoride (B91410) (HF) to form an alkyl 2,2-difluoroethenesulfonate intermediate. This suggests that this compound could undergo a similar elimination of HF.

The competition between substitution (Sₙ2) and elimination (E2) is a key aspect of the reactivity of sulfonate esters. For primary substrates like the 2,2,2-trifluoroethyl group, Sₙ2 reactions are generally favored. However, the use of a strong, sterically hindered base and higher temperatures can promote the E2 pathway. chemguide.co.uklibretexts.org

The table below presents solvolysis rate data for a related series of compounds, 3-chlorobenzyl arenesulfonates, in a mixed solvent system containing 2,2,2-trifluoroethanol (B45653). This data illustrates the effect of substituents on the benzenesulfonate leaving group on the reaction rate. rsc.org While this data is not for this compound itself, it provides valuable insight into the reactivity of arenesulfonate esters.

| Substituent on Benzenesulfonate (X-C₆H₄SO₂-) | Temperature (°C) | Rate Constant (k x 10⁵ s⁻¹) |

| 4-Methoxy | 55.0 | 1.83 |

| 4-Methyl | 75.0 | 3.32 |

| 4-Bromo | 75.0 | 10.3 |

| Data from the solvolysis of 3-chlorobenzyl arenesulfonates in 1:1 (v/v) 2,2,2-trifluoroethanol-water. rsc.org |

This data demonstrates that electron-withdrawing substituents on the benzenesulfonate ring increase the rate of solvolysis, as they further stabilize the resulting anion. rsc.org

Applications of 2,2,2 Trifluoroethyl Benzenesulfonate As a Trifluoroethylating Reagent

Strategic Introduction of the 2,2,2-Trifluoroethyl Group into Organic Scaffolds

The primary application of 2,2,2-trifluoroethyl benzenesulfonate (B1194179) is as a potent electrophile for the trifluoroethylation of nucleophiles. The benzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions (Sₙ2) where the 2,2,2-trifluoroethyl moiety is transferred to the nucleophile. This strategy is broadly applicable for the formation of new carbon-heteroatom and carbon-carbon bonds.

The incorporation of the trifluoroethyl group can significantly alter the physicochemical properties of an organic molecule. Due to the strong electronegativity of the fluorine atoms, the trifluoroethyl group is electron-withdrawing, which can impact the reactivity and acidity of nearby functional groups. nih.gov It can also improve metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov A range of substrates, including those with aromatic and heterocyclic structures, can be successfully functionalized using this reagent, leading to products like (2,2,2-trifluoroethyl)benzene (B1296317) and 2-(2,2,2-trifluoroethyl)naphthalene.

Synthesis of Trifluoroethylated Ethers and Thioethers

The reaction of 2,2,2-trifluoroethyl benzenesulfonate with oxygen and sulfur nucleophiles is a straightforward method for synthesizing trifluoroethylated ethers and thioethers, which are valuable intermediates in pharmaceutical and agrochemical research. rsc.org

Aryl 2,2,2-trifluoroethyl sulfides are synthesized through a copper(I)-catalyzed nucleophilic aromatic substitution, often referred to as a Goldberg-Ullmann coupling reaction. nih.gov A common and effective method involves a two-step process. First, this compound is reacted with thiolacetic acid in the presence of a base like potassium carbonate to produce 2,2,2-trifluoroethyl thioacetate (B1230152). nih.gov This stable thioacetate then serves as the trifluoroethylthiolating agent in the subsequent copper-catalyzed reaction with an aryl iodide, using a copper(I) bromide catalyst in benzylamine, which acts as both a base and a solvent. nih.gov This approach allows for the synthesis of a variety of substituted aryl 2,2,2-trifluoroethyl sulfides in moderate to good yields. nih.gov

Table 1: Synthesis of Aryl 2,2,2-Trifluoroethyl Sulfides via Copper-Catalyzed Coupling

| Aryl Iodide Substrate | Product | Yield (%) |

|---|---|---|

| Iodobenzene | Phenyl 2,2,2-trifluoroethyl sulfide (B99878) | 75 |

| 1-Iodo-4-methylbenzene | 4-Methylphenyl 2,2,2-trifluoroethyl sulfide | 80 |

| 1-Iodo-4-methoxybenzene | 4-Methoxyphenyl 2,2,2-trifluoroethyl sulfide | 78 |

This table presents data on the synthesis of various aryl 2,2,2-trifluoroethyl sulfides using the copper-catalyzed reaction of the corresponding aryl iodide with 2,2,2-trifluoroethyl thioacetate, which is prepared from this compound. nih.gov

The synthesis of 2,2,2-trifluoroethyl phenyl sulfone is typically achieved through the oxidation of the corresponding sulfide, 2,2,2-trifluoroethyl phenyl sulfide. After the sulfide is prepared as described in section 4.2.1, it is subjected to an oxidation agent. A common and effective oxidant for this transformation is Oxone®, which is a potassium peroxymonosulfate-based salt. williams.edu The reaction involves dissolving the sulfide in a solvent mixture, such as methanol (B129727) and water, and treating it with Oxone® to afford the desired sulfone in high yield. williams.edu This two-step sequence provides a reliable route to trifluoroethylated sulfones, which are functional groups of interest in medicinal chemistry.

Utility in Protecting Group Strategies

A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while other transformations are carried out on the molecule. chemrxiv.org The 2,2,2-trifluoroethyl (TFE) group, installed via reagents like this compound, can function as a specialized protecting group, particularly for sulfonate esters.

Trifluoroethyl sulfonates are noted for their high stability under both nucleophilic and acidic conditions. nih.gov However, they can be cleaved under strongly basic conditions, providing an orthogonal deprotection strategy to more common acid-labile or hydrogenation-labile protecting groups. nih.gov This stability profile allows for selective manipulations at other parts of a molecule without disturbing the protected sulfonate. Furthermore, researchers have developed variations of this protecting group, such as the 2,2,2-trifluoro-1-(p-methoxyphenyl)ethyl (TFMP) group, which can be cleaved under milder, specific conditions like treatment with trifluoroacetic acid (TFA), expanding its synthetic utility. nih.gov

Integration into Complex Molecule Synthesis and Natural Product Analogues

The trifluoroethyl group is often incorporated into more complex molecular architectures to create analogues of natural products or to serve as a key building block for further synthetic transformations. The introduction of this group via this compound or related reagents is a critical step in these multi-step syntheses.

For instance, 2,2,2-trifluoroethyl ethers, which can be prepared from an alcohol and this compound, can be converted into 1-alkoxy-1-alkynes. researchgate.net These alkynes are versatile synthetic intermediates, participating in a variety of coupling and cycloaddition reactions to build molecular complexity. Similarly, the synthesis of trifluoroethoxy-substituted benzoic acids, which are valuable intermediates in the pharmaceutical industry, can be achieved by reacting hydroxybenzoic acids with powerful trifluoroethylating agents. nih.gov The use of 2,2,2-trifluoroethyl vinyl ketone, another related building block, allows for the construction of 2-trifluoromethylcyclohexenones, which are key scaffolds in organic synthesis. rsc.org

Contribution to Asymmetric Synthesis and Stereoselective Transformations

Asymmetric synthesis aims to create chiral molecules in an enantiomerically pure form, which is crucial for pharmaceuticals where often only one enantiomer is biologically active. wikipedia.orgyoutube.com While this compound is an achiral reagent, its use in conjunction with chiral substrates or auxiliaries can be integral to stereoselective transformations.

The introduction of a 2,2,2-trifluoroethyl group can significantly influence the stereochemical course of subsequent reactions. The steric bulk and electronic nature of the –CH₂CF₃ group can alter the conformational preferences of a molecule, thereby directing the approach of reagents to a nearby stereocenter. nih.gov For example, in carbohydrate chemistry, the nature and placement of protecting groups are known to have a profound impact on the stereoselectivity of glycosylation reactions. nih.gov By analogy, placing a trifluoroethyl group at a specific position on a chiral molecule can serve to block one face of the molecule, leading to highly diastereoselective additions or cyclizations.

Furthermore, molecules containing a trifluoroethyl group are themselves important targets in asymmetric synthesis. For example, chiral 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones have been used as precursors in organocatalytic cascade reactions to produce complex spirooxindole γ-lactams with excellent enantioselectivity (up to 99% ee). rsc.org In these cases, the trifluoroethyl group is a key substituent of the final, stereochemically rich product.

Computational and Theoretical Studies on 2,2,2 Trifluoroethyl Benzenesulfonate

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary computational method for studying organic molecules due to its favorable balance of accuracy and computational cost. It is extensively applied to understand the intricacies of 2,2,2-trifluoroethyl benzenesulfonate (B1194179).

DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving 2,2,2-trifluoroethyl benzenesulfonate, such as nucleophilic substitution or solvolysis. By modeling the reactants, products, and any intermediates, researchers can chart the energetic course of a chemical transformation.

A key application is the location and characterization of transition states. These high-energy structures represent the energetic bottleneck of a reaction, and their properties determine the reaction's kinetics. Quantum-chemical modeling allows for the calculation of crucial thermodynamic and kinetic parameters, including enthalpy, entropy, Gibbs free energy, and activation energies for each step of a proposed mechanism. researchgate.net For instance, by comparing the calculated activation energies for a concerted (SN2) versus a stepwise (SN1) pathway, the operative mechanism can be predicted under specific conditions. The geometry of the calculated transition state provides a snapshot of the bond-breaking and bond-forming processes, offering definitive evidence for the reaction pathway.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction of this compound

| Species | Relative Enthalpy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | 0.0 | 0.0 |

| SN2 Transition State | +20.5 | +22.1 |

| SN1 Intermediate | +15.0 | +14.2 |

| SN1 Transition State | +16.8 | +16.0 |

Note: Data is illustrative to demonstrate the application of DFT in mechanistic analysis.

DFT is used to calculate the electronic structure of this compound, providing insight into its intrinsic reactivity. This is often accomplished through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net From the HOMO and LUMO energies, various global reactivity descriptors can be derived within the framework of conceptual DFT. vub.beekb.eg These descriptors quantify chemical concepts and predict reactivity trends. vub.beekb.eg

Table 2: Key Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The ability of a molecule to attract electrons. researchgate.netekb.eg |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. researchgate.netekb.eg |

| Global Softness (S) | 1 / (2η) | The inverse of hardness; measure of polarizability. ekb.eg |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy stabilization when the molecule accepts electrons. ekb.eg |

These parameters help in understanding the molecule's behavior as an electrophile in reactions, with the carbon atom attached to the sulfonate ester group being the primary electrophilic center.

The three-dimensional structure and flexibility of this compound are crucial to its reactivity. DFT calculations are employed to perform detailed conformational analyses. mdpi.com By systematically rotating the key rotatable bonds (e.g., the C-O, S-C, and O-S bonds), a potential energy landscape can be generated. This analysis identifies the most stable conformers (energy minima), such as staggered conformations (anti and gauche), and the energy barriers between them. mdpi.com The global minimum conformation represents the most populated structure at equilibrium. mdpi.com

Molecular dynamics (MD) simulations, often using force fields parameterized from DFT data, can be used to study the dynamic behavior of the molecule over time. These simulations provide a more realistic picture of molecular motion and conformational changes in different environments, such as in various solvents, which can influence reaction rates and pathways.

Quantum Chemical Modeling of Leaving Group Capabilities

The benzenesulfonate moiety is an effective leaving group, a property that can be quantified using quantum chemical modeling. The "goodness" of a leaving group is related to the stability of the anion formed after it departs. DFT can be used to calculate the absolute energy of the benzenesulfonate anion. A lower calculated energy corresponds to a more stable anion, and therefore, a better leaving group.

Furthermore, computational models can directly simulate the heterolytic cleavage of the C-O bond in the substrate. The energy required for this bond-breaking event, known as the bond dissociation energy, provides a quantitative measure of the leaving group's ability. By comparing these calculated values to those of other common leaving groups (e.g., tosylate, mesylate, triflate), a theoretical scale of leaving group potential can be established, providing a predictive tool for reaction design.

Prediction and Interpretation of Spectroscopic Signatures for Mechanistic Insight

Quantum chemical methods are highly effective in predicting spectroscopic properties, which serves as a powerful bridge between theory and experiment. DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

This capability is particularly valuable for mechanistic studies. If a reaction is proposed to proceed through a specific intermediate, the theoretical IR and NMR spectra of this transient species can be calculated. These predicted spectra can then be compared to experimental data obtained under reaction conditions. A match between the calculated spectrum of a proposed intermediate and newly observed experimental signals provides strong evidence for its existence. For example, a calculated shift in the vibrational frequencies of the S=O bonds or a change in the ¹³C NMR chemical shift of the alpha-carbon upon formation of an intermediate can be a key piece of mechanistic evidence.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Feature | Calculated Value (DFT) | Experimental Value |

|---|---|---|

| IR: S=O Asymmetric Stretch | 1375 cm⁻¹ | 1370 cm⁻¹ |

| IR: S=O Symmetric Stretch | 1185 cm⁻¹ | 1180 cm⁻¹ |

| ¹³C NMR: CF₃-CH₂ Carbon | 68.5 ppm | 68.2 ppm |

| ¹⁹F NMR: CF₃ Group | -74.2 ppm | -74.0 ppm |

Note: Data is illustrative and represents typical agreement between DFT-calculated and experimental values.

Future Directions and Emerging Research Areas in Trifluoroethylation

The introduction of the 2,2,2-trifluoroethyl group into organic molecules is a significant strategy in medicinal chemistry and materials science, imparting unique properties such as enhanced metabolic stability and binding affinity. rsc.orgelte.hu While 2,2,2-Trifluoroethyl benzenesulfonate (B1194179) has proven to be a valuable reagent in this context, the frontiers of chemistry are continually expanding. Future research is poised to revolutionize trifluoroethylation methodologies, focusing on more efficient, selective, and sustainable approaches. The following sections explore the emerging research areas that are set to define the next generation of trifluoroethylation chemistry.

Q & A

Basic: What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl benzenesulfonate, and how is purity validated?

Answer:

The synthesis typically involves reacting 2,2,2-trifluoroethanol with benzenesulfonyl chloride under controlled conditions. A common protocol uses a base like pyridine or triethylamine in anhydrous dichloromethane at 0–5°C to minimize side reactions (e.g., hydrolysis) . Purity is validated via:

- NMR Spectroscopy : <sup>19</sup>F NMR shows a singlet near δ -75 ppm for the trifluoroethyl group, while <sup>1</sup>H NMR confirms aromatic protons (δ 7.5–8.1 ppm) and the -CH2CF3 moiety (δ 4.5–4.7 ppm).

- Mass Spectrometry : ESI-MS typically exhibits [M+H]<sup>+</sup> at m/z 272.0 (calculated for C9H8F3O3S).

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >98% purity.

Basic: How does the trifluoroethyl group influence the compound’s reactivity in sulfonate ester formation?

Answer:

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the adjacent sulfonate ester, making it a superior leaving group compared to non-fluorinated analogs. This property is critical in:

- Nucleophilic Substitutions : Facilitates SN2 reactions with amines or alcohols (e.g., forming protected intermediates in peptide synthesis) .

- Cross-Coupling Reactions : Acts as a directing group in palladium-catalyzed couplings, though fluorinated groups may require adjusted catalyst systems (e.g., Pd(OAc)2 with XPhos) .

Advanced: What mechanistic insights explain contradictions in reported reaction yields for trifluoroethyl sulfonate-mediated alkylation?

Answer:

Discrepancies arise from:

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may promote competing elimination in sterically hindered systems.

- Temperature Sensitivity : Higher temperatures (>40°C) accelerate hydrolysis of the sulfonate ester, reducing yields. Kinetic studies show a 30% yield drop when reactions exceed 25°C .

- Counterion Interactions : Tosylate vs. benzenesulfonate counterions alter solubility; benzenesulfonate derivatives exhibit lower solubility in THF, requiring optimized stoichiometry .

Table 1 : Yield Variation in Alkylation Reactions

| Substrate | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DCM | 0 | 85 | |

| Cyclohexanol | DMF | 25 | 62 | |

| Phenol | THF | 40 | 48 |

Advanced: How can computational methods predict the stability of this compound under acidic or basic conditions?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways:

- Acidic Conditions : Protonation of the sulfonate oxygen accelerates cleavage, with an energy barrier of ~25 kcal/mol.

- Basic Conditions : OH<sup>-</sup> attacks the electrophilic sulfur, leading to sulfonic acid formation (barrier: ~18 kcal/mol).

Experimental validation via pH-dependent stability assays (e.g., <sup>19</sup>F NMR monitoring) aligns with computational predictions, showing rapid degradation at pH >10 .

Basic: What spectroscopic techniques are most effective for distinguishing this compound from analogs like tosylates?

Answer:

Key techniques include:

- IR Spectroscopy : Strong S=O stretches at 1170 cm<sup>-1</sup> and 1360 cm<sup>-1</sup>, with C-F stretches near 1150 cm<sup>-1</sup>.

- <sup>13</sup>C NMR : The CF3 group resonates at δ 122–125 ppm (quartet, JCF ≈ 280 Hz), while the benzene ring carbons appear at δ 127–140 ppm.

- X-ray Crystallography : Resolves steric effects of the trifluoroethyl group, confirming bond angles and packing motifs .

Advanced: How does fluorination impact the compound’s role in designing bioactive molecules?

Answer:

The trifluoroethyl group:

- Enhances Metabolic Stability : Reduces oxidative metabolism by cytochrome P450 enzymes due to C-F bond strength.

- Modulates Lipophilicity : LogP increases by ~0.5 units compared to ethyl analogs, improving membrane permeability (e.g., in CNS-targeting prodrugs) .

- Influences Binding Affinity : Fluorine’s electronegativity stabilizes dipole interactions in enzyme active sites, as seen in kinase inhibitors .

Advanced: What strategies mitigate decomposition during storage of this compound?

Answer:

Decomposition pathways (hydrolysis, thermal degradation) are minimized by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.